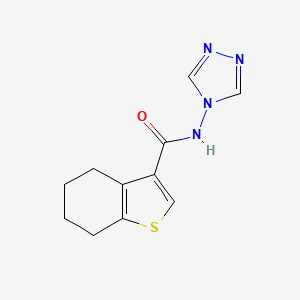![molecular formula C14H11ClF2N2O B4179434 2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179434.png)
2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide
Vue d'ensemble
Description
2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as "compound X" in research papers. This compound has gained popularity due to its potential applications in the field of medicine and drug development.
Mécanisme D'action
Compound X works by binding to a specific site on the target enzyme, which inhibits its activity. This inhibition can have a variety of effects, depending on the function of the enzyme. For example, if the enzyme is involved in a signaling pathway that promotes cell growth, inhibiting its activity may slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are still being studied. However, it has been shown to have potential anti-inflammatory and anti-cancer properties. Additionally, it has been found to have a low toxicity profile, which makes it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound X in lab experiments is its specificity. It binds to a specific site on the target enzyme, which makes it a valuable tool for studying the function of that enzyme. Additionally, it has a low toxicity profile, which makes it safer to use in lab experiments than other compounds that may have similar effects.
One limitation of using compound X in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, its synthesis is relatively complex, which can make it expensive to obtain.
Orientations Futures
There are several future directions for research involving compound X. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further studies are needed to determine the specific mechanisms by which it exerts these effects, as well as its potential use in treating these conditions.
Another area of interest is its potential as a tool for studying the function of specific enzymes and proteins. Further research is needed to determine its specificity for different targets, as well as its potential use in drug development.
Conclusion:
In conclusion, compound X is a valuable tool for scientific research. Its potential applications in the field of medicine and drug development make it an exciting area of study. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations.
Applications De Recherche Scientifique
Compound X is primarily used in scientific research as a tool to study the function of certain proteins and enzymes. It has been found to inhibit the activity of a specific enzyme, which makes it a valuable tool in drug development. Additionally, compound X has been shown to have potential anti-inflammatory and anti-cancer properties, which makes it a promising candidate for further research in these areas.
Propriétés
IUPAC Name |
2-chloro-4,5-difluoro-N-(1-pyridin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c1-8(9-2-4-18-5-3-9)19-14(20)10-6-12(16)13(17)7-11(10)15/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYPLWIXGSZFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790373 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-chloro-4,5-difluoro-N-[1-(4-pyridinyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)

![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4179409.png)


![2-{4-[2-(4-bromophenoxy)butanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4179440.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4179446.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-bromobenzamide](/img/structure/B4179450.png)
![2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4179453.png)